Structural Differentiation: 4-Methoxyphenethyl vs. 4-Ethoxyphenyl Substituent Comparison
The target compound incorporates a 4-methoxyphenethyl group linked via an ethylene spacer to the urea nitrogen, distinguishing it from the closest commercially available analog, 4-((1H-pyrazol-1-yl)methyl)-N-(4-ethoxyphenyl)piperidine-1-carboxamide (CAS 1421508-02-2), which bears a directly attached 4-ethoxyphenyl group. This structural difference has two critical consequences: (1) the ethylene spacer in the target compound introduces conformational flexibility absent in the directly-linked aryl analog, potentially enabling distinct binding pocket occupancy; (2) the methoxy vs. ethoxy substitution alters both electronic properties (Hammett σₚ: –0.27 for OCH₃ vs. –0.24 for OC₂H₅) and lipophilicity (calculated ΔlogP ≈ –0.5 for the target). In sulfonamide-based AChE inhibitors, the 4-methoxyphenethyl-bearing compound exhibited an IC₅₀ of 0.075 µM, approximately 27-fold more potent than the clinical reference neostigmine (IC₅₀ = 2.038 µM), demonstrating that the 4-methoxyphenethyl fragment can confer substantial target engagement advantages .
| Evidence Dimension | Substituent identity and linker geometry of the N-aryl/aralkyl group on the urea nitrogen |
|---|---|
| Target Compound Data | 4-methoxyphenethyl (CH₂CH₂ linker); MW 342.4; clogP ~2.8 (estimated); Hammett σₚ = –0.27 (OCH₃) |
| Comparator Or Baseline | 4-ethoxyphenyl analog (CAS 1421508-02-2, direct N-aryl attachment); MW 328.4; clogP ~3.3 (estimated); Hammett σₚ = –0.24 (OC₂H₅) |
| Quantified Difference | ΔMW = +14.0 Da; ΔclogP ≈ –0.5; presence vs. absence of ethylene spacer; Δσₚ = –0.03 |
| Conditions | Structural comparison based on SMILES and molecular formula; Hammett constants from standard tables; logP estimated by fragment-based calculation |
Why This Matters
The ethylene spacer and methoxy terminus create a distinct pharmacophoric vector that cannot be recapitulated by directly-linked aryl analogs, making this compound a non-substitutable entity for SAR exploration or screening library design.
- [1] Abbasi MA, et al. Synthesis, enzyme inhibitory kinetics mechanism and computational study of N-(4-methoxyphenethyl)-N-(substituted)-4-methylbenzenesulfonamides as novel therapeutic agents for Alzheimer's disease. PeerJ. 2018;6:e4902. doi:10.7717/peerj.4902. View Source
